Cystathionine ketimine

Description

Properties

CAS No. |

87254-95-3 |

|---|---|

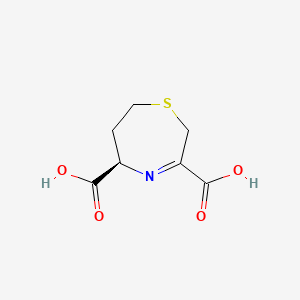

Molecular Formula |

C7H9NO4S |

Molecular Weight |

203.22 g/mol |

IUPAC Name |

(5R)-2,5,6,7-tetrahydro-1,4-thiazepine-3,5-dicarboxylic acid |

InChI |

InChI=1S/C7H9NO4S/c9-6(10)4-1-2-13-3-5(8-4)7(11)12/h4H,1-3H2,(H,9,10)(H,11,12)/t4-/m1/s1 |

InChI Key |

XJUQJVUYGRTQGI-SCSAIBSYSA-N |

SMILES |

C1CSCC(=NC1C(=O)O)C(=O)O |

Isomeric SMILES |

C1CSCC(=N[C@H]1C(=O)O)C(=O)O |

Canonical SMILES |

C1CSCC(=NC1C(=O)O)C(=O)O |

Other CAS No. |

87254-95-3 |

physical_description |

Solid |

Synonyms |

cystathionine ketimine |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Features

| Compound | Precursor Amino Acid | Ring Structure | Ring Size | Key Substituents |

|---|---|---|---|---|

| Cystathionine ketimine (CK) | Cystathionine | Thiazepine | 7-membered | Two carboxyl groups |

| Lanthionine ketimine (LK) | Lanthionine | Thiazine | 6-membered | One carboxyl group |

| Aminoethylcysteine ketimine (AECK) | Thialysine (S-2-aminoethylcysteine) | Thiazine | 6-membered | Carboxyl and methyl groups |

| Thialysine ketimine (TK) | Thialysine | Thiazine | 6-membered | Carboxyl and aminoethyl groups |

Key Differences :

Tissue Distribution and Detection

Neurochemical Roles

- CK : Binds to bovine brain membranes with high affinity, competing with LK and AECK for a common site. However, its neuroprotective effects are unexplored .

- LK : Demonstrates neurotrophic and antioxidant activities. LK-ester (LKE) reduces oxidative stress in neurodegenerative models and enhances neuronal survival .

Enzyme Interactions

- Reductases :

- Modulators :

Preparation Methods

Synthesis of OCEHC

OCEHC, the immediate precursor to CK, is synthesized via enzymatic monodeamination of cystathionine. Cystathionine itself is produced through the transsulfuration pathway, where cystathionine β-synthase (CBS) catalyzes the condensation of serine and homocysteine. Purification of cystathionine from biological sources or commercial suppliers is followed by its conversion to OCEHC using specific deaminases, though detailed enzymatic protocols remain proprietary.

Cyclization to Cystathionine Ketimine

The cyclization of OCEHC to CK is a pH-dependent equilibrium process. Key findings from kinetic studies include:

-

Alkaline Conditions : At pH ≥ 9, OCEHC undergoes spontaneous cyclization to form CK, facilitated by deprotonation of the α-amino group, which promotes nucleophilic attack on the ketone carbonyl.

-

Phosphate Buffer Acceleration : Cyclization rates increase 10-fold in 0.5 M phosphate buffer (pH 9.0) compared to aqueous solutions, likely due to buffer-mediated stabilization of transition states.

-

Reversibility : The reaction is reversible, with CK reforming OCEHC at pH ≤ 6.0. This equilibrium complicates isolation but can be exploited for controlled synthesis.

Procedure for Sodium Salt Preparation:

-

Reagents : OCEHC (1 mmol), NaOH (2 mmol), ethanol (50 mL), deionized water (50 mL).

-

Method :

-

Dissolve OCEHC in a 1:1 water-ethanol mixture under nitrogen atmosphere.

-

Add NaOH incrementally until pH 9.0 is achieved.

-

Stir for 24 hours at 25°C.

-

Evaporate solvents under reduced pressure to obtain a solid residue.

-

Recrystallize from ethanol to yield CK sodium salt (≥95% purity).

-

Table 1: pH-Dependent Equilibrium Between OCEHC and CK

| pH | % OCEHC | % CK |

|---|---|---|

| 6.0 | 100 | 0 |

| 7.0 | 78 | 22 |

| 8.0 | 45 | 55 |

| 9.0 | 0 | 100 |

Enzymatic Pathways and Biocatalytic Approaches

Role of Cystathionine γ-Lyase (CGL)

CGL, which cleaves cystathionine to cysteine and α-ketobutyrate, also exhibits minor activity toward CK. However, inhibition of CGL with propargylglycine (PPG) in cell cultures increases cystathionine availability, indirectly enhancing OCEHC and CK yields.

Recombinant Enzyme Systems

Recent advances utilize recombinant CBS and CGL for large-scale cystathionine production, which is subsequently converted to OCEHC and CK. For example:

-

Yeast CBS (yCBS) : Crystallographic studies of Saccharomyces cerevisiae CBS reveal that PLP-dependent β-replacement reactions generate cystathionine with a k<sub>cat</sub> of 12 s<sup>−1</sup> at pH 8.0.

-

Optimization : Adjusting reaction pH to 6.5 stabilizes the aminoacrylate intermediate, a precursor to OCEHC, improving throughput.

Analytical Validation and Quality Control

Spectrophotometric Analysis

CK exhibits a distinct UV absorbance peak at 296 nm (ε = 4,200 M<sup>−1</sup>cm<sup>−1</sup>), enabling real-time monitoring of cyclization.

Q & A

Basic: What are the key enzymatic pathways involved in the biosynthesis and metabolism of cystathionine ketimine (CysK) in mammalian systems?

CysK is synthesized via the transsulfuration pathway. Cystathionine, produced by cystathionine beta-synthase (CBS) from homocysteine and serine, undergoes transamination catalyzed by glutamine transaminase K (GTK/KAT1) to form a linear ketoacid amine. This intermediate cyclizes spontaneously to yield CysK . Metabolism involves reduction by mu-crystallin (ketimine reductase, CRYM), which reduces the imine bond in CysK, producing downstream metabolites with potential antioxidant properties . Key enzymes include CBS, GTK, and CRYM, with regulatory interplay between homocysteine and cysteine levels influencing flux through this pathway .

Basic: How can researchers accurately quantify this compound levels in biological samples, and what analytical challenges are commonly encountered?

CysK quantification requires sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) with derivatization (e.g., using dansyl chloride) to enhance stability and detectability. Challenges include:

- Low abundance : CysK exists at trace levels in tissues, necessitating high-sensitivity instrumentation .

- Instability : Ketimines are prone to oxidation; samples must be flash-frozen and processed under inert conditions .

- Matrix effects : Biological matrices (e.g., plasma, brain homogenates) require solid-phase extraction or ion-pairing chromatography to reduce interference .

Method validation should include spike-recovery experiments and calibration against synthetic CysK standards .

Advanced: What experimental strategies are recommended for elucidating the neuroprotective mechanisms of this compound derivatives in in vitro and in vivo models?

- In vitro : Use primary neuronal cultures or neuroblastoma cell lines treated with CysK derivatives (e.g., lanthionine ketimine-ester, LKE). Assess antioxidant activity via assays for reactive oxygen species (ROS) scavenging (e.g., DPPH, ORAC) and mitochondrial membrane potential stabilization. Include CRISPR-mediated CRYM knockdown to validate reductase-dependent mechanisms .

- In vivo : Employ rodent models of neurodegeneration (e.g., MPTP-induced Parkinson’s disease). Administer CysK derivatives intraperitoneally and measure biomarkers like glutathione levels, synaptic protein expression (e.g., synaptophysin), and behavioral outcomes (e.g., rotarod performance). Combine with microdialysis to monitor real-time H₂S and cysteine dynamics .

- Controls : Use scrambled peptides or catalase-deficient models to isolate specificity .

Advanced: How can conflicting data regarding the antioxidant capacity of this compound in different experimental models be systematically addressed?

Conflicting results often arise from variability in:

- Experimental conditions : Differences in oxidative stress inducers (e.g., H₂O₂ vs. paraquat) or cell types (neuronal vs. glial) .

- Dose-response relationships : Conduct meta-analyses to identify threshold concentrations for efficacy vs. toxicity .

- Measurement techniques : Standardize assays (e.g., TBARS for lipid peroxidation) across labs and validate with positive controls (e.g., ascorbic acid) .

A systematic review framework (e.g., PRISMA) should be applied, with subgroup analyses to account for study heterogeneity .

Advanced: What are the implications of elevated homocysteine levels on the metabolic flux of this compound precursors, and how can this be modeled experimentally?

Hyperhomocysteinemia shifts transsulfuration flux toward cystathionine and homolanthionine synthesis, potentially reducing lanthionine ketimine (LK) production while increasing CysK precursors . To model this:

- In vitro : Treat hepatoma cells (HepG2) with homocysteine thiolactone and measure CBS/CSE activity via Western blot and cystathionine/cysteine ratios via LC-MS .

- In vivo : Use CBS⁺/⁻ mice or dietary methionine overload to induce hyperhomocysteinemia. Perform isotopic tracing (¹³C-serine) to track sulfur incorporation into CysK and related metabolites .

- Computational : Develop kinetic models of the transsulfuration pathway using software like COPASI, incorporating enzyme inhibition constants (e.g., SAM-mediated CBS regulation) .

Advanced: What methodological considerations are critical for ensuring reproducibility in studies investigating this compound’s role in sulfur neurochemistry?

- Sample preparation : Standardize tissue homogenization buffers (e.g., PBS with 1 mM EDTA) to prevent ketimine degradation .

- Enzyme activity assays : Include positive controls (e.g., recombinant CRYM) and report specific activity (µmol/min/mg protein) .

- Ethical reporting : Document IRB approval for human studies and ARRIVE guidelines for animal research .

- Data sharing : Deposit raw metabolomics data in repositories like MetaboLights and provide synthetic protocols for CysK derivatives in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.